molecular formula C11H10N2O4 B12119098 (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B12119098
M. Wt: 234.21 g/mol
InChI Key: JLQMLBNABLDJJM-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic molecule characterized by its imidazolidine-2,4-dione core structure, which is substituted with a (4-hydroxy-3-methoxyphenyl)methylidene group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and imidazolidine-2,4-dione.

    Condensation Reaction: The key step involves a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and imidazolidine-2,4-dione under basic conditions. A common base used is sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinone derivatives.

    Reduction: Reduction reactions can target the imidazolidine-2,4-dione ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazolidine derivatives or ring-opened products.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Antioxidant Activity: The phenolic hydroxyl group imparts antioxidant properties, useful in biological assays.

Medicine

    Pharmacological Studies: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of novel polymers and coatings due to its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The imidazolidine-2,4-dione core can interact with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione: Lacks the methoxy group, which may affect its biological activity and solubility.

    (5E)-5-[(4-methoxyphenyl)methylidene]imidazolidine-2,4-dione: Lacks the hydroxyl group, potentially reducing its antioxidant properties.

    (5E)-5-[(3,4-dihydroxyphenyl)methylidene]imidazolidine-2,4-dione: Contains an additional hydroxyl group, which may enhance its reactivity and biological activity.

Uniqueness

The presence of both hydroxyl and methoxy groups in (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione imparts unique chemical and biological properties, making it a versatile compound for various applications. Its balanced hydrophilic and hydrophobic characteristics enhance its solubility and interaction with biological targets.

This compound , covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C11H10N2O4/c1-17-9-5-6(2-3-8(9)14)4-7-10(15)13-11(16)12-7/h2-5,14H,1H3,(H2,12,13,15,16)/b7-4+

InChI Key

JLQMLBNABLDJJM-QPJJXVBHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.